molecular formula C17H22O5S B1676611 COX-2-IN-36 CAS No. 189954-93-6

COX-2-IN-36

Número de catálogo: B1676611
Número CAS: 189954-93-6
Peso molecular: 338.4 g/mol
Clave InChI: FZYAFLPJDVKKQI-KRWDZBQOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MK-0703 is a selective cyclooxygenase-2 inhibitor investigated for the treatment of acute pain and inflammation. MK-0703 at 50 and 100 mg was shown to be efficacious in the treatment of postoperative dental pain and were indistinguishable from the active comparator, ibuprofen 400 mg.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis protocol of COX-2-IN-36 to improve yield and purity for reproducible in vitro studies?

  • Methodological Answer : Begin by reviewing existing synthetic routes in primary literature, focusing on solvent systems, catalysts, and purification techniques (e.g., column chromatography vs. recrystallization). Use factorial design experiments to test variables like reaction temperature, stoichiometry, and time. Validate purity via HPLC and NMR, and cross-reference spectral data with published standards . Document deviations from literature protocols to identify critical parameters affecting yield.

Q. What in vitro assays are most suitable for evaluating this compound’s inhibitory efficacy, and how should controls be designed to minimize variability?

  • Methodological Answer : Use enzyme inhibition assays (e.g., COX-2 fluorescence-based or colorimetric assays) with celecoxib as a positive control. Include negative controls (vehicle-only) and assess selectivity via parallel COX-1 inhibition tests. Normalize data to protein concentration and repeat experiments across multiple biological replicates. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for batch-to-batch variability .

Q. How can researchers validate this compound’s selectivity for COX-2 over COX-1 in cellular models?

  • Methodological Answer : Employ cell lines (e.g., human monocytes or murine macrophages) with endogenous COX-1/COX-2 expression. Measure prostaglandin E2 (PGE2) production under LPS-induced COX-2 activation vs. constitutive COX-1 activity. Use siRNA knockdown or COX-1/COX-2 isoform-specific inhibitors to confirm target specificity. Dose-response curves (IC50 comparisons) and selectivity ratios should be calculated .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictions in this compound’s reported efficacy across different inflammation models (e.g., murine vs. humanized systems)?

  • Methodological Answer : Conduct a systematic review of existing data to identify model-specific variables (e.g., species differences in COX-2 expression, dosing regimens). Perform head-to-head comparisons in matched models, controlling for pharmacokinetic factors (e.g., bioavailability, metabolism). Use meta-analysis to quantify effect sizes and heterogeneity, and propose mechanistic studies (e.g., molecular docking to assess species-specific binding affinity) .

Q. How should researchers design in vivo studies to evaluate this compound’s long-term safety profile, particularly regarding cardiovascular and renal toxicity?

  • Methodological Answer : Implement longitudinal studies in rodent models with endpoints like blood pressure monitoring, echocardiography, and renal function markers (e.g., serum creatinine, urinary albumin). Compare this compound to NSAIDs with known cardiovascular risks (e.g., rofecoxib). Include histopathological analysis of heart and kidney tissues. Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with toxicity thresholds .

Q. What computational approaches are effective for predicting this compound’s off-target interactions, and how can these be validated experimentally?

  • Methodological Answer : Perform molecular dynamics simulations to assess binding stability in COX-2’s active site. Use cheminformatics tools (e.g., SwissTargetPrediction, ChEMBL) to predict off-target kinase or protease interactions. Validate predictions via kinase inhibition panels or thermal shift assays. Cross-reference findings with transcriptomic/proteomic data from treated cell lines to identify unintended pathways .

Q. Data Analysis & Interpretation

Q. How should researchers address variability in this compound’s IC50 values reported across independent studies?

  • Methodological Answer : Standardize assay conditions (e.g., enzyme source, substrate concentration, incubation time) and re-evaluate IC50 under controlled parameters. Perform a meta-regression analysis to identify confounding variables (e.g., assay type, buffer pH). Publish raw datasets with metadata to facilitate cross-study comparisons .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in preclinical models of chronic inflammation?

  • Methodological Answer : Use mixed-effects models to account for repeated measurements and individual variability. Apply non-linear regression for dose-response curves (e.g., four-parameter logistic model). For time-series data, employ survival analysis or generalized estimating equations (GEEs). Report effect sizes with 95% confidence intervals to quantify uncertainty .

Q. Experimental Design & Reproducibility

Q. What steps are critical for ensuring reproducibility when testing this compound in combination therapies (e.g., with immunosuppressants)?

  • Methodological Answer : Predefine combination ratios (e.g., fixed vs. molar ratios) and use synergy analysis tools (e.g., Combenefit, Chou-Talalay method). Validate batch-to-batch consistency of both compounds. Document storage conditions (e.g., light sensitivity, temperature) and include vehicle controls for each agent. Share detailed protocols via open-access platforms .

Q. How can researchers mitigate bias when interpreting this compound’s efficacy in animal models with comorbid conditions (e.g., diabetes-induced inflammation)?

  • Methodological Answer : Use blinding during data collection and analysis. Randomize treatment groups and stratify by comorbidity severity. Include sham-treated controls and validate disease induction (e.g., blood glucose levels in diabetic models). Pre-register study designs and analysis plans to reduce confirmation bias .

Propiedades

Número CAS

189954-93-6

Fórmula molecular

C17H22O5S

Peso molecular

338.4 g/mol

Nombre IUPAC

(5S)-5-ethyl-5-methyl-4-(4-methylsulfonylphenyl)-3-propan-2-yloxyfuran-2-one

InChI

InChI=1S/C17H22O5S/c1-6-17(4)14(15(16(18)22-17)21-11(2)3)12-7-9-13(10-8-12)23(5,19)20/h7-11H,6H2,1-5H3/t17-/m0/s1

Clave InChI

FZYAFLPJDVKKQI-KRWDZBQOSA-N

SMILES

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C

SMILES isomérico

CC[C@]1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C

SMILES canónico

CCC1(C(=C(C(=O)O1)OC(C)C)C2=CC=C(C=C2)S(=O)(=O)C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

L-791515;  MK-0703;  L791515;  MK0703;  L 791515;  MK 0703

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

COX-2-IN-36
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COX-2-IN-36
COX-2-IN-36
COX-2-IN-36
COX-2-IN-36

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